

# A Technical Guide to Tos-PEG7-OH for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tos-PEG7-OH** is a heterobifunctional polyethylene glycol (PEG) linker of significant interest in biomedical research and drug development. It features a tosyl (Tos) group at one terminus and a hydroxyl (-OH) group at the other, connected by a seven-unit PEG chain. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group allows for further chemical modifications. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules, making **Tos-PEG7-OH** a valuable tool in bioconjugation and, most notably, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A PROTAC molecule typically consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. **Tos-PEG7-OH** is frequently employed as a component of this linker, offering flexibility and favorable physicochemical properties to the resulting PROTAC.

This technical guide provides an in-depth overview of **Tos-PEG7-OH**, including its commercial sources, key applications in research, and detailed experimental considerations for its use.





## **Commercial Suppliers of Tos-PEG7-OH**

A variety of chemical suppliers offer **Tos-PEG7-OH** for research purposes. The following table summarizes the product specifications from several prominent vendors. Researchers should consult the suppliers' websites for the most current information and to request certificates of analysis.

| Supplier           | Catalog<br>Number               | Purity           | CAS<br>Number    | Molecular<br>Formula | Molecular<br>Weight (<br>g/mol ) | Storage<br>Condition<br>s                         |
|--------------------|---------------------------------|------------------|------------------|----------------------|----------------------------------|---------------------------------------------------|
| MedchemE<br>xpress | HY-117028                       | >98%             | 1028089-<br>05-5 | C21H36O10<br>S       | 480.57                           | Room<br>temperatur<br>e (may<br>vary)             |
| Biopharma<br>PEG   | Not<br>specified                | ≥95%             | 1028089-<br>05-5 | C21H36O10<br>S       | 480.57                           | -5°C, dry<br>and<br>protected<br>from<br>light[1] |
| BroadPhar<br>m     | BP-23151<br>(THP-<br>protected) | 98%              | 669556-<br>37-0  | C24H40O10<br>S       | 520.6                            | -20°C                                             |
| DC<br>Chemicals    | Not<br>specified                | Not<br>specified | 42749-28-<br>0   | C19H32O9S            | 436.52                           | Not<br>specified                                  |
| ChemicalB<br>ook   | Multiple<br>Suppliers           | Varies           | 42749-28-<br>0   | C19H32O9S            | 436.52                           | Varies                                            |

Note: Some suppliers may list the compound with a slightly different PEG chain length or protecting groups. It is crucial to verify the exact structure and specifications before purchase.

# **Core Application: Synthesis of PROTACs**

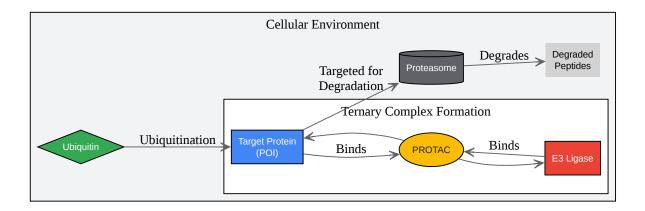
The primary application of **Tos-PEG7-OH** is as a flexible and hydrophilic linker in the synthesis of PROTACs. The tosyl group allows for facile conjugation to a nucleophilic handle on either



the target protein ligand or the E3 ligase ligand. The terminal hydroxyl group can be further functionalized, for example, by conversion to an azide or an alkyne for click chemistry, or to a carboxylic acid for amide bond formation.

### **General Mechanism of PROTAC Action**

The linker is a critical component of a PROTAC, as its length and composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.



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Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

# Experimental Protocol: General Procedure for Nucleophilic Substitution

The tosyl group of **Tos-PEG7-OH** readily undergoes SN2 reaction with various nucleophiles, most commonly amines and thiols, which are often present on the warhead (targeting the protein of interest) or the E3 ligase ligand.

Reaction of **Tos-PEG7-OH** with an Amine:



This reaction is a common method for incorporating the PEG linker. Primary and secondary amines are good nucleophiles for this transformation.

#### Materials:

#### Tos-PEG7-OH

- Amine-containing molecule (e.g., E3 ligase ligand with a primary amine)
- A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
- Anhydrous polar aprotic solvent (e.g., dimethylformamide, DMF, or acetonitrile, ACN)
- Inert gas atmosphere (e.g., nitrogen or argon)

#### Procedure:

- Dissolve the amine-containing molecule (1.0 equivalent) and **Tos-PEG7-OH** (1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere.
- Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture.
- Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress by an appropriate analytical technique (e.g., LC-MS or TLC). Reaction times can vary from a few hours to overnight.
- Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or preparative HPLC.

#### Reaction of **Tos-PEG7-OH** with a Thiol:



Thiols are excellent nucleophiles and react efficiently with tosylates, often under milder conditions than amines.

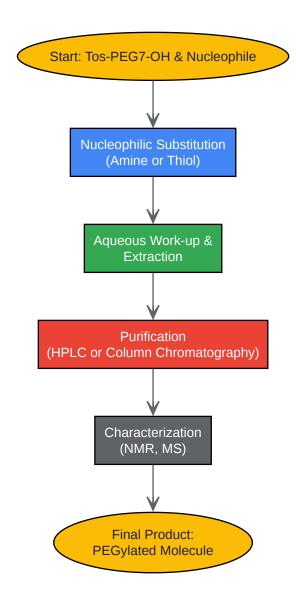
#### Materials:

- ∘ Tos-PEG7-OH
- Thiol-containing molecule
- A mild base (e.g., potassium carbonate, K₂CO₃, or triethylamine, TEA)
- Anhydrous polar aprotic solvent (e.g., DMF or ACN)
- Inert gas atmosphere

#### Procedure:

- Dissolve the thiol-containing molecule (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.
- Add the mild base (1.5-2.0 equivalents) to deprotonate the thiol to the more nucleophilic thiolate.
- Add a solution of Tos-PEG7-OH (1.1-1.2 equivalents) in the same solvent to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress. These reactions are often faster than with amines.
- Work-up and purification are performed similarly to the reaction with amines.





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## References

- 1. precisepeg.com [precisepeg.com]
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